molecular formula C19H20F2N2O B4919887 1-(2,6-difluorobenzoyl)-4-(2-phenylethyl)piperazine

1-(2,6-difluorobenzoyl)-4-(2-phenylethyl)piperazine

Cat. No.: B4919887
M. Wt: 330.4 g/mol
InChI Key: PMOFYHWEPDPPOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,6-difluorobenzoyl)-4-(2-phenylethyl)piperazine, also known as DF-MPPO, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the family of piperazine derivatives, which have been widely investigated for their pharmacological properties. DF-MPPO has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for use in various research studies.

Mechanism of Action

The mechanism of action of 1-(2,6-difluorobenzoyl)-4-(2-phenylethyl)piperazine involves its ability to act as an antioxidant and free radical scavenger. This compound has been shown to protect cells from oxidative stress-induced damage by neutralizing free radicals and reducing the production of reactive oxygen species. This mechanism of action has been demonstrated in several in vitro and in vivo studies.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects, including anti-inflammatory, neuroprotective, and anti-apoptotic properties. This compound has also been shown to improve cognitive function and memory in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-(2,6-difluorobenzoyl)-4-(2-phenylethyl)piperazine in laboratory experiments is its ability to protect cells from oxidative stress-induced damage. This makes it a useful tool for investigating the role of oxidative stress in various cellular processes. However, one limitation of using this compound is that it may exhibit non-specific effects, which could complicate the interpretation of experimental results.

Future Directions

There are several future directions for research on 1-(2,6-difluorobenzoyl)-4-(2-phenylethyl)piperazine. One area of interest is the development of more specific antioxidants and free radical scavengers that can target specific cellular processes. Another area of interest is the investigation of the potential therapeutic benefits of this compound in the treatment of neurodegenerative diseases. Finally, further research is needed to fully understand the mechanism of action of this compound and its effects on cellular processes.

Synthesis Methods

The synthesis of 1-(2,6-difluorobenzoyl)-4-(2-phenylethyl)piperazine involves the reaction of 1-(2,6-difluorobenzoyl)piperazine with 2-phenylethylamine in the presence of a catalyst. This method has been described in detail in several research papers and has been shown to yield high purity this compound.

Scientific Research Applications

1-(2,6-difluorobenzoyl)-4-(2-phenylethyl)piperazine has been used in various scientific research studies, including investigations into the role of oxidative stress in neurodegenerative diseases, the effects of stress on the brain, and the potential therapeutic benefits of antioxidants. This compound has also been studied for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and other neurodegenerative disorders.

Properties

IUPAC Name

(2,6-difluorophenyl)-[4-(2-phenylethyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20F2N2O/c20-16-7-4-8-17(21)18(16)19(24)23-13-11-22(12-14-23)10-9-15-5-2-1-3-6-15/h1-8H,9-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMOFYHWEPDPPOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCC2=CC=CC=C2)C(=O)C3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.